4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile chemical structure and properties
4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile chemical structure and properties
An In-depth Technical Guide to 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile: A Novel Cereblon Ligand for Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile, a key molecular entity in the field of targeted protein degradation (TPD). As a potent and novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase, this compound serves as a critical building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will explore its chemical structure, physicochemical properties, and the principles behind its synthesis. The core of this guide focuses on its mechanism of action, detailing how it hijacks the CRL4-CRBN complex to induce the degradation of specific proteins of interest. Furthermore, we outline its application in drug discovery and provide standardized experimental protocols for researchers to evaluate the efficacy of PROTACs derived from this moiety. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the rapidly evolving field of TPD.
Introduction: The Dawn of Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that is shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] Unlike small-molecule inhibitors that require sustained binding to a target's active site, TPD agents eliminate disease-causing proteins from the cell entirely.[3] This is achieved using heterobifunctional molecules, most notably PROTACs, which act as a bridge between a target protein and an E3 ubiquitin ligase.[1]
The cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), is hijacked by PROTACs.[4][5] A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the target's polyubiquitination and subsequent destruction by the proteasome.[1][4] Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ligase complex, has become one of the most successfully exploited for TPD applications.[3][6]
CRBN was famously identified as the primary target of immunomodulatory imide drugs (IMiDs) like thalidomide and its derivatives, lenalidomide and pomalidomide.[6][7] These molecules act as "molecular glues" that alter CRBN's substrate specificity.[7] This same binding site is now widely recruited by PROTACs.[6] However, the use of traditional IMiDs as the CRBN-recruiting component can lead to undesired off-target degradation of CRBN's natural neo-substrates (e.g., IKZF1, IKZF3), posing potential safety concerns.[6][8] This has driven the development of novel, non-IMiD-based CRBN ligands, such as 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile, which aim to provide potent CRBN engagement with improved selectivity and distinct properties for developing next-generation degraders.
Chemical Structure and Physicochemical Properties
The molecular structure of 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile features a pyrrolidine core, a key scaffold found in many biologically active compounds and drugs.[9] The structure is characterized by an ethoxyphenyl group at the 4-position and a carbonitrile group at the 3-position, which are crucial for its interaction with the CRBN binding pocket.
Table 1: Physicochemical Properties of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O | Calculated |
| Molecular Weight | 216.28 g/mol | [10] |
| IUPAC Name | 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile | N/A |
| CAS Number | 2229796-06-3 | Commercial Suppliers |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | Calculated |
| LogP (Predicted) | ~2.0 - 2.5 | Calculated |
Note: Many properties are computationally predicted as extensive experimental data for this specific molecule is not compiled in public databases. Data for a close analog, 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile, is available in PubChem.[10]
Synthesis and Characterization
A common strategy involves the construction of the pyrrolidine ring via intramolecular cyclization or the functionalization of a pre-existing pyrrolidine scaffold.[9][12] For instance, a synthetic route could involve a Michael addition reaction followed by a reductive amination and cyclization to form the core ring structure. The nitrile group can be introduced via nucleophilic substitution or from an amide precursor through dehydration.[11]
General Synthetic Principles:
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Precursor Selection: A potential starting material could be a derivative of 4-hydroxypyrrolidine or an acyclic amino acid ester.[13]
-
Ring Formation: Cyclization reactions are a key method for forming the pyrrolidine skeleton from acyclic precursors.[9]
-
Functional Group Interconversion: The carbonitrile group is often installed late in the synthesis. A common method is the dehydration of a primary amide using reagents like trifluoroacetic anhydride, phosphorous oxychloride, or cyanuric chloride.[11]
Causality in Synthesis: The choice of reagents and reaction conditions is critical. For example, protecting groups for the pyrrolidine nitrogen (e.g., Boc, Cbz) are often necessary to prevent side reactions during functionalization steps. The final deprotection step must be chosen carefully to avoid degrading other functional groups in the molecule.
Self-Validating Protocol: Upon synthesis, the identity and purity of the final compound must be rigorously confirmed. This is a self-validating step essential for its use in subsequent biological assays.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Mechanism of Action: Hijacking the CRL4-CRBN E3 Ligase
The primary function of 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile in a PROTAC is to bind to CRBN, the substrate receptor component of the CRL4-CRBN E3 ubiquitin ligase complex.[3] This binding event is the crucial first step in the PROTAC-mediated degradation cascade.
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands connected by a linker, simultaneously binds to both the target Protein of Interest (POI) and CRBN. This brings the POI into close proximity with the E3 ligase machinery, forming a stable ternary complex (POI-PROTAC-CRBN).[4][7] The stability and conformation of this complex are critical determinants of degradation efficiency.[7]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5] This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome binds to the tagged POI, unfolds it, and degrades it into small peptides.[5]
-
Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can recruit another POI molecule, enabling it to act catalytically and trigger multiple rounds of degradation.[1]
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocol: Western Blot for Target Protein Degradation
A cornerstone experiment to validate the activity of a PROTAC is to measure the reduction in the target protein's cellular levels. Western blotting is the most common method for this purpose.
Trustworthiness through Controls: This protocol includes critical controls to ensure the observed degradation is specific and dependent on the PROTAC's mechanism. A negative control (mutated CRBN ligand) and a proteasome inhibitor control are essential for a self-validating experiment.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, HEK293T) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC molecule in cell culture medium. Typical concentration ranges are from 1 nM to 10 µM.
-
Include the following controls:
-
Vehicle control (e.g., 0.1% DMSO).
-
Negative control PROTAC (if available, one with a mutated CRBN-binding moiety that cannot form the ternary complex).
-
Positive control: Treat cells with the PROTAC plus a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of incubation. This should "rescue" the protein from degradation, confirming a proteasome-dependent mechanism.[5]
-
-
Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for a set period (e.g., 6, 12, 18, or 24 hours). The incubation time must be optimized.[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across all lanes.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Data Acquisition and Analysis:
-
Image the membrane using a chemiluminescence detector.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine the extent of degradation. Plot the results to determine parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Caption: Step-by-step workflow for Western Blot analysis.
Conclusion and Future Perspectives
4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile represents a significant tool in the expanding arsenal of CRBN-recruiting ligands for targeted protein degradation. Its distinct chemical structure offers a valuable alternative to traditional IMiD-based moieties, potentially enabling the development of more selective PROTACs with improved pharmacological profiles and fewer off-target effects.[6] As the TPD field continues to mature, the systematic exploration and optimization of novel E3 ligase ligands like this one will be paramount. Future work will likely focus on elucidating the specific structural interactions between this ligand, CRBN, and various target proteins to guide the rational design of next-generation degraders with enhanced potency, selectivity, and drug-like properties, ultimately accelerating the translation of PROTACs from preclinical research to transformative clinical therapies.[14]
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